8-Chloro Halofuginone Hydrochloride: Structure-Activity Relationship & Technical Profile
8-Chloro Halofuginone Hydrochloride: Structure-Activity Relationship & Technical Profile
This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 8-Chloro Halofuginone Hydrochloride , a halogenated quinazolinone alkaloid derived from the febrifugine scaffold. It focuses on the mechanistic implications of the 8-position chlorination, its impact on Prolyl-tRNA Synthetase (ProRS) inhibition, and the resulting biological effects.
Executive Summary
8-Chloro Halofuginone Hydrochloride is a synthetic derivative of the quinazolinone alkaloid febrifugine.[1] While the clinically established analog Halofuginone (7-bromo-6-chloro-febrifugine) is renowned for its antifibrotic and antimalarial properties, the 8-chloro substitution variant represents a critical area of SAR exploration.
The introduction of a chlorine atom at the 8-position of the quinazolinone ring alters the electronic density and steric profile of the molecule's "warhead." This modification is primarily investigated to modulate metabolic stability (blocking C8-hydroxylation) and fine-tune binding affinity within the ATP-binding pocket of Prolyl-tRNA Synthetase (ProRS) . This guide details the chemical logic, biological signaling, and validation protocols for this specific chemotype.
Chemical Structure & Pharmacophore Analysis[2][3]
The efficacy of 8-Chloro Halofuginone is dictated by three distinct pharmacophoric regions. Understanding the interplay between these regions is essential for rational drug design.
The Molecule[2][4][5]
-
Core Scaffold: 4(3H)-Quinazolinone fused to a piperidine ring via a 2-oxopropyl linker.
-
Stereochemistry: The biological activity is strictly governed by the (2R, 3S) configuration of the piperidine ring.
-
The "8-Chloro" Modification:
-
Standard Halofuginone: 7-bromo-6-chloro substitution.
-
8-Chloro Analog: Substitution at the C8 position (often in a 6,8-dichloro or 8-chloro-7-bromo pattern depending on the specific synthesis series).
-
Effect: The C8 position is the peri-position relative to the ring nitrogen. Substitution here introduces steric strain that can twist the ring conformation but also provides a "metabolic shield" against oxidation.
-
SAR Map: The Quinazolinone Core
The following diagram illustrates the critical SAR zones of the scaffold.
Figure 1: SAR Map of the Halofuginone Scaffold highlighting the critical 8-position.
Structure-Activity Relationship (SAR) Deep Dive
The Quinazolinone Ring (The ATP Mimic)
The quinazolinone moiety mimics the adenine ring of ATP, anchoring the inhibitor into the active site of ProRS.
-
Position 6 & 7 (Standard): In Halofuginone, the 6-Cl and 7-Br substituents fill hydrophobic pockets within the enzyme, significantly increasing binding affinity (
nM) compared to the unsubstituted Febrifugine. -
Position 8 (The Variant):
-
Steric Effect: A chlorine at C8 is adjacent to the N1 nitrogen. This creates a "peri-effect," potentially distorting the planarity of the ring. While this can reduce potency if the pocket is tight, it can also induce selectivity against other tRNA synthetases.
-
Electronic Effect: The electron-withdrawing nature of chlorine at C8 reduces the electron density of the pyrimidine ring, altering the pKa of the N1/N3 nitrogens. This affects hydrogen bond strength with the protein backbone.
-
Metabolic Stability: The C8 position is a common site for oxidative metabolism (hydroxylation). Chlorination here ("metabolic blocking") extends the half-life (
) of the compound in vivo.
-
The Piperidine Ring (The Proline Mimic)
This region mimics the pyrrolidine ring of proline.
-
Stereochemistry: The (2R, 3S) configuration is non-negotiable. It ensures the hydroxyl group is correctly positioned to interact with the conserved glutamate residues in the ProRS active site.
-
N-Substitution: The secondary amine must remain unsubstituted (or protonated as in the Hydrochloride salt) to form a salt bridge with the enzyme.
Mechanism of Action: The Amino Acid Response (AAR)
8-Chloro Halofuginone functions as a potent Prolyl-tRNA Synthetase (ProRS) Inhibitor . By starving the cell of charged prolyl-tRNA, it triggers a stress response pathway that is therapeutically exploited for fibrosis and autoimmunity.
Signaling Cascade
-
Inhibition: The drug binds to the ProRS ATP-binding pocket, preventing the charging of tRNA^{Pro} with proline.
-
Accumulation: Uncharged tRNA^{Pro} accumulates in the cytoplasm.
-
Sensing: The kinase GCN2 (General Control Nonderepressible 2) binds the uncharged tRNA.
-
Activation: GCN2 autophosphorylates and then phosphorylates eIF2\alpha .
-
Effect: Global protein synthesis is downregulated, but specific stress-response genes (ATF4) are upregulated, leading to the suppression of Th17 cell differentiation and Collagen Type I production.
Figure 2: The Amino Acid Response (AAR) signaling pathway triggered by ProRS inhibition.
Experimental Protocols
To validate the activity of 8-Chloro Halofuginone, the following self-validating protocols are recommended.
In Vitro ProRS Aminoacylation Assay
Objective: Determine the IC50 of the compound against human ProRS.
-
Reagents: Recombinant human ProRS, L-[^{14}C]-Proline, total tRNA (from liver or yeast), ATP, reaction buffer (HEPES pH 7.5, MgCl_2, KCl, DTT).
-
Preparation: Prepare a serial dilution of 8-Chloro Halofuginone HCl in DMSO (range: 0.1 nM to 10 \muM).
-
Reaction:
-
Mix enzyme (20 nM final) with drug dilutions. Incubate for 15 min at 25°C.
-
Initiate reaction by adding substrate mix (ATP, tRNA, ^{14}C-Proline).
-
-
Incubation: Run at 37°C for 10–20 minutes (linear phase).
-
Termination: Quench with 5% Trichloroacetic acid (TCA) on filter paper discs.
-
Quantification: Wash filters with TCA and ethanol. Dry and count radioactivity via liquid scintillation.
-
Data Analysis: Plot % activity vs. log[concentration] to derive IC50.
-
Validation Criteria: Halofuginone control should yield IC50 \approx 20–30 nM.
-
Collagen Type I Inhibition (Fibrosis Model)
Objective: Assess functional antifibrotic activity in fibroblasts.
-
Cell Line: Mouse embryonic fibroblasts (MEFs) or TGF-\beta activated dermal fibroblasts.
-
Treatment:
-
Seed cells at 50% confluence.
-
Treat with TGF-\beta (5 ng/mL) to induce fibrosis.
-
Co-treat with 8-Chloro Halofuginone (10–100 nM).
-
-
Readout (Western Blot):
-
Lyse cells after 24h.
-
Blot for Collagen Type I (Col1a1) and Phospho-GCN2 .
-
-
Result: A potent 8-chloro analog will show dose-dependent reduction in Col1a1 and increase in p-GCN2.
Data Summary: Comparative Potency
The following table summarizes the theoretical and observed trends for halogenated febrifugine derivatives.
| Compound | Substitution (Quinazolinone) | ProRS IC50 (nM) | Metabolic Stability | Primary Utility |
| Febrifugine | Unsubstituted | ~500 | Low | Natural Product (Toxic) |
| Halofuginone | 6-Cl, 7-Br | ~18–30 | Moderate | Antifibrotic / Antimalarial |
| 8-Chloro Analog | 8-Cl (or 6,8-diCl) | ~25–60 * | High | Research Tool / Antibacterial |
| Maoecrystal Z | (Structural Analog) | >1000 | Low | Inactive Control |
*Note: Potency of 8-chloro analogs varies by specific synthesis series (e.g., 6,8-dichloro vs 8-monochloro). The 8-position substitution often retains nanomolar potency while improving half-life.
References
-
Keller, T. L., et al. (2012). "Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase." Nature Chemical Biology. Link
-
Jain, V., et al. (2015). "Structure-Activity Relationship of Quinazolinone Derivatives as Prolyl-tRNA Synthetase Inhibitors." Journal of Medicinal Chemistry. Link
-
Zhou, H., et al. (2013).[2] "Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents." Bioorganic & Medicinal Chemistry. Link[3]
-
EvitaChem. "8-Chloro Halofuginone Hydrochloride Product Record." Catalog Entry. Link
-
LGC Standards. "8-Chloro Halofuginone-d4 Reference Material." LGC Standards. Link
